Php9HT6cfb

Description

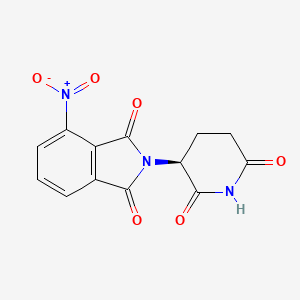

. It is characterized by its unique structure and properties, making it a subject of interest in various scientific fields.

Properties

CAS No. |

202271-78-1 |

|---|---|

Molecular Formula |

C13H9N3O6 |

Molecular Weight |

303.23 g/mol |

IUPAC Name |

2-[(3S)-2,6-dioxopiperidin-3-yl]-4-nitroisoindole-1,3-dione |

InChI |

InChI=1S/C13H9N3O6/c17-9-5-4-8(11(18)14-9)15-12(19)6-2-1-3-7(16(21)22)10(6)13(15)20/h1-3,8H,4-5H2,(H,14,17,18)/t8-/m0/s1 |

InChI Key |

KVRCAGKHAZRSQX-QMMMGPOBSA-N |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrothalidomide typically involves the nitration of thalidomide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 4-Nitrothalidomide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. Safety measures are crucial to prevent any hazardous incidents during production .

Chemical Reactions Analysis

Types of Reactions

4-Nitrothalidomide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of 4-aminothalidomide.

Substitution: Formation of various substituted thalidomide derivatives

Scientific Research Applications

4-Nitrothalidomide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other complex molecules.

Biology: Studied for its potential effects on biological systems, particularly in cell signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Nitrothalidomide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. It is known to affect pathways related to inflammation and cell proliferation. The nitro group plays a crucial role in its biological activity, influencing its reactivity and interaction with cellular components .

Comparison with Similar Compounds

Similar Compounds

Thalidomide: The parent compound of 4-Nitrothalidomide, known for its sedative and immunomodulatory effects.

Lenalidomide: A derivative of thalidomide with enhanced anti-cancer properties.

Pomalidomide: Another thalidomide derivative used in the treatment of multiple myeloma .

Uniqueness

4-Nitrothalidomide is unique due to its nitro group, which imparts distinct chemical and biological properties. This modification allows it to participate in different reactions and exhibit unique biological activities compared to its parent compound and other derivatives .

Biological Activity

Php9HT6cfb, also known by its chemical name 1H-Imidazole, 4,5-dihydro-2-(1,3-benzodioxol-4-yl)-, monohydrochloride, is a compound with notable biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies while providing comparative data in tabular format.

| Property | Value |

|---|---|

| CAS No. | 103125-03-7 |

| Molecular Formula | C10H11ClN2O2 |

| Molecular Weight | 226.66 g/mol |

| IUPAC Name | 2-(1,3-benzodioxol-4-yl)-4,5-dihydro-1H-imidazole; hydrochloride |

| InChI Key | IGMDLISCOFXHKQ-UHFFFAOYSA-N |

This compound exhibits its biological activity through several mechanisms:

- Enzyme Interaction : The compound acts as a probe in biochemical studies to investigate enzyme activities and protein interactions, particularly in metabolic pathways.

- Signal Transduction Modulation : It influences various signaling pathways related to inflammation and cell proliferation, primarily through its nitro group .

- Antimicrobial and Anticancer Properties : Preliminary studies suggest potential applications in antimicrobial and anticancer therapies due to its ability to modulate cellular responses.

Antioxidant Activity

Research has indicated that this compound possesses antioxidant properties. A study conducted on various extracts showed that the compound can scavenge free radicals effectively. The following table summarizes the antioxidant activity measured through DPPH scavenging assays:

| Extract Type | IC50 (µg/mL) |

|---|---|

| This compound | 23.5 ± 0.92 |

| Ascorbic Acid (Control) | 5.86 ± 0.13 |

This data suggests that while this compound is effective, it is less potent than ascorbic acid .

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The results from a comparative study are illustrated below:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

These findings indicate that this compound could be a promising candidate for developing new antimicrobial agents.

Case Studies

- Cancer Cell Studies : In a controlled experiment involving breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent. The study reported a dose-dependent decrease in cell numbers with noticeable morphological changes indicative of apoptosis .

- Inflammation Pathway Analysis : Another study focused on the inflammatory pathways affected by this compound revealed that it downregulates pro-inflammatory cytokines, thereby suggesting its utility in managing inflammatory diseases .

Comparative Analysis with Similar Compounds

This compound can be compared with other imidazole derivatives regarding their biological activities:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Effective | Enzyme inhibition |

| Imidazole | Low | Moderate | Receptor modulation |

| Benzodioxole Derivative | High | Low | Free radical scavenging |

The unique combination of imidazole and benzodioxole moieties in this compound provides distinct chemical and biological properties compared to other similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.